Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1)
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Overview
Description
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) is a compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound is a derivative of hydrazine and carbamic acid, and it is known for its ability to form stable complexes with various substrates. Its structure includes hydrazin-1-ium, carbamate, and hydrogen carbonate groups in a 2:1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) typically involves the reaction of hydrazine with carbon dioxide. One common method is the mechanochemical synthesis using 1,1’-carbonyldiimidazole as an acylation agent. This method is eco-friendly and involves the use of a vibrational ball-mill, which enhances the reactivity of both the alcohol and carbamoyl-imidazole intermediate under mild conditions .
Industrial Production Methods
In industrial settings, the production of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) often involves the capture of carbon dioxide by amines, mediated by superbases such as 1,1,3,3-tetramethylguanidine. This method allows for the formation of carbamates under ambient pressure and temperature, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the t-butyloxycarbonyl (Boc) protecting group can be removed using strong acid (trifluoroacetic acid) or heat .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted carbamates.
Scientific Research Applications
Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) include other carbamate derivatives and hydrazine-based compounds. Examples include:
- N-methyl-O-benzyl carbamate
- 1,1,3,3-tetramethylguanidine-carbamate
- Hydrazine hydrate
Uniqueness
What sets Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1) apart from these similar compounds is its unique combination of hydrazin-1-ium, carbamate, and hydrogen carbonate groups. This unique structure allows it to form stable complexes and participate in a wide range of chemical reactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
8002-92-4 |
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Molecular Formula |
C2H13N5O5 |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
aminoazanium;hydrogen carbonate;carbamate |
InChI |
InChI=1S/CH3NO2.CH2O3.2H4N2/c2*2-1(3)4;2*1-2/h2H2,(H,3,4);(H2,2,3,4);2*1-2H2 |
InChI Key |
YWHJUMICKWNLAS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)[O-].C(=O)(O)[O-].[NH3+]N.[NH3+]N |
Origin of Product |
United States |
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